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Compound of Interest

Compound Name: N-(4-Oxocyclohexyl)acetamide

Cat. No.: B123319 Get Quote

For Immediate Release: This technical guide provides an in-depth analysis of the spectral data

for N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5), a key intermediate in pharmaceutical

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for the compound's spectroscopic

characterization.

Summary of Spectral Data
The following tables summarize the available quantitative spectral data for N-(4-
Oxocyclohexyl)acetamide. This data is crucial for the structural elucidation and quality control

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak data with assigned chemical shifts and coupling constants for N-(4-
Oxocyclohexyl)acetamide is not readily available in public databases, a certificate of analysis

for the compound confirms that its ¹H NMR spectrum is consistent with the expected molecular

structure. The purity of the compound has been determined to be ≥97.0% by NMR.[1]

Table 1: Predicted ¹H NMR and ¹³C NMR Data

(Note: The following are predicted values and should be confirmed by experimental data.)
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¹H NMR
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ ~2.0 Singlet 3H

CH₂ (axial, adjacent to

C=O)
~2.2-2.4 Multiplet 2H

CH₂ (equatorial,

adjacent to C=O)
~2.4-2.6 Multiplet 2H

CH₂ (axial, adjacent to

CH-NH)
~1.4-1.6 Multiplet 2H

CH₂ (equatorial,

adjacent to CH-NH)
~2.0-2.2 Multiplet 2H

CH-NH ~3.9-4.1 Multiplet 1H

NH ~5.5-6.0 Broad Singlet 1H

¹³C NMR Predicted Chemical Shift (ppm)

C=O (ketone) ~209

C=O (amide) ~170

CH-NH ~49

CH₂ (adjacent to C=O) ~39

CH₂ (adjacent to CH-NH) ~32

CH₃ ~24

Infrared (IR) Spectroscopy
The FT-IR spectrum of N-(4-Oxocyclohexyl)acetamide has been recorded.[2]

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group Characteristic Absorption (cm⁻¹)

N-H Stretch ~3300 (broad)

C-H Stretch (sp³) ~2850-2950

C=O Stretch (Ketone) ~1715

C=O Stretch (Amide I) ~1640

N-H Bend (Amide II) ~1550

Mass Spectrometry (MS)
Mass spectrometry data is available for N-(4-Oxocyclohexyl)acetamide.

Table 3: Mass Spectrometry Data

Parameter Value

Molecular Weight 155.19 g/mol

Molecular Formula C₈H₁₃NO₂

Major Fragment Ions (m/z)

Base Peak 43

Second Highest 96

Third Highest 60

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices and should be adapted as necessary for

specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of N-(4-Oxocyclohexyl)acetamide in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample

should be fully dissolved to ensure homogeneity.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample solution for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation

delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower

natural abundance and longer relaxation times of the ¹³C nucleus.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard. Integration of the peaks in the ¹H NMR spectrum should

be performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal). The spectrum for this compound was recorded on a

Bruker Tensor 27 FT-IR using an ATR-Neat (DuraSamplIR II) technique.[2]
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.

Sample Application: Place a small amount of the solid N-(4-Oxocyclohexyl)acetamide
sample directly onto the ATR crystal, ensuring good contact.

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically

4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

(m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their abundance.

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus

m/z. Identify the molecular ion peak (M⁺) and the major fragment ions to aid in structural

elucidation.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of N-(4-Oxocyclohexyl)acetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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